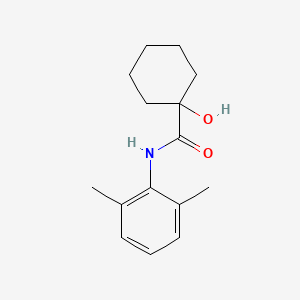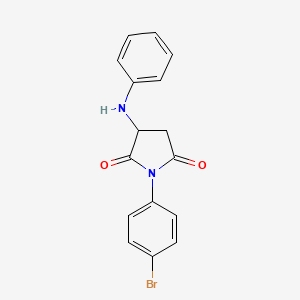![molecular formula C19H27F3N2O2 B5190895 (3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol, also known as TFB-TAP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research.
作用機序
(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol acts as a selective and irreversible antagonist of GPCRs. It binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action has been used to study the function of GPCRs and to develop new drugs that target these receptors.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activation of GPCRs by various ligands. In vivo studies have shown that this compound can modulate the activity of various physiological systems, including the cardiovascular, respiratory, and nervous systems.
実験室実験の利点と制限
One of the main advantages of (3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol is its selectivity and irreversibility. This allows for the specific targeting of GPCRs and the investigation of their function in various physiological processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
For the use of (3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol include the development of new drugs, the investigation of the role of GPCRs in disease, and the development of new methods for toxicity testing.
合成法
The synthesis of (3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol involves the reaction of 4-(trifluoromethoxy)benzaldehyde with (R)-(-)-3-azabicyclo[3.3.1]nonane-2,9-dione, followed by reduction with sodium borohydride. The resulting product is then treated with 1-bromoazepane to yield this compound.
科学的研究の応用
(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has also been used to investigate the role of GPCRs in drug addiction and the development of new treatments for addiction.
In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs. It has also been used to investigate drug-drug interactions and the effects of drugs on various physiological systems.
In toxicology, this compound has been used to study the toxicity of chemicals and drugs. It has also been used to investigate the mechanisms of toxicity and to develop new methods for toxicity testing.
特性
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c20-19(21,22)26-16-7-5-15(6-8-16)13-23-12-9-17(18(25)14-23)24-10-3-1-2-4-11-24/h5-8,17-18,25H,1-4,9-14H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQAATQDVCCQFV-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)


![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)

![1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)
